N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
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Overview
Description
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxan Ring: The oxan ring is synthesized by reacting a suitable precursor with a fluorophenyl compound under controlled conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the intermediate compound.
Coupling with Ethanediamide: The final step involves coupling the intermediate compound with ethanediamide under appropriate reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
- N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
Uniqueness
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O3/c17-12-3-1-11(2-4-12)15(5-7-25-8-6-15)9-21-13(23)14(24)22-10-16(18,19)20/h1-4H,5-10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFMYZEHPXVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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